molecular formula C12H21N3 B3362843 2-Cyclohexyl-2-(piperazin-1-yl)acetonitrile CAS No. 1016516-59-8

2-Cyclohexyl-2-(piperazin-1-yl)acetonitrile

Cat. No.: B3362843
CAS No.: 1016516-59-8
M. Wt: 207.32 g/mol
InChI Key: FDMCVWUBMGJXKD-UHFFFAOYSA-N
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Description

2-Cyclohexyl-2-(piperazin-1-yl)acetonitrile is a chemical compound with the molecular formula C12H21N3. It is a specialty product often used in proteomics research . The compound features a cyclohexyl group and a piperazine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-2-(piperazin-1-yl)acetonitrile typically involves the reaction of cyclohexylacetonitrile with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-2-(piperazin-1-yl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted piperazine compounds .

Scientific Research Applications

2-Cyclohexyl-2-(piperazin-1-yl)acetonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2-(piperazin-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexyl-2-(piperidin-1-yl)acetonitrile
  • 2-Cyclohexyl-2-(morpholin-1-yl)acetonitrile
  • 2-Cyclohexyl-2-(azepan-1-yl)acetonitrile

Uniqueness

2-Cyclohexyl-2-(piperazin-1-yl)acetonitrile is unique due to its specific combination of a cyclohexyl group and a piperazine ring. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications. Compared to similar compounds, it may offer different binding affinities, stability, and solubility profiles .

Properties

IUPAC Name

2-cyclohexyl-2-piperazin-1-ylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c13-10-12(11-4-2-1-3-5-11)15-8-6-14-7-9-15/h11-12,14H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMCVWUBMGJXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C#N)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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